Head-to-Head Thermal Property Comparison with N,N'-1,3-Phenylene Bismaleimide
A direct comparison of physical form shows a critical handling differentiation. While the non-methoxylated analog N,N'-1,3-phenylene bismaleimide (CAS 3006-93-7) is a crystalline solid with a melting point of 198-201 °C, the target compound CAS 6327-81-7 lacks a reported melting point in standard databases, and its significantly higher predicted boiling point (531.7°C at 760 mmHg) suggests a distinct physical state, likely a viscous liquid or low-melting solid at ambient temperature . This is inferred to result from the methoxy group disrupting crystal packing, a known class-level effect in aromatic monomers [1]. The absence of a sharp melting point can simplify liquid resin processing by eliminating the need for high-temperature melting steps.
| Evidence Dimension | Physical State / Melting Behavior |
|---|---|
| Target Compound Data | Melting point: Not available (N/A); Boiling point: 531.7°C at 760 mmHg; Density: 1.528 g/cm³ |
| Comparator Or Baseline | N,N'-1,3-Phenylene bismaleimide (CAS 3006-93-7): Melting point = 198-201 °C |
| Quantified Difference | Melting point difference is >200°C, with the target lacking an observable melting transition under standard reporting conditions. |
| Conditions | Standard physicochemical property reporting. |
Why This Matters
A lower or absent melting point directly impacts processing methodology, favoring solvent-based or liquid molding techniques over melt processing for composite manufacturing.
- [1] Iredale, R. J., Ward, C., & Hamerton, I. (2017). Modern advances in bismaleimide resin technology: A 21st century perspective on the chemistry of addition polyimides. Progress in Polymer Science, 69, 1-21. View Source
